Cas no 19830-09-2 (3-Acetyl-3-methylpentane-1,5-dicarboxylic acid)

3-Acetyl-3-methylpentane-1,5-dicarboxylic acid is a dicarboxylic acid derivative featuring both acetyl and methyl substituents on its central carbon. This compound is of interest in organic synthesis due to its multifunctional structure, which includes two carboxyl groups and a ketone moiety, enabling diverse reactivity. The presence of the acetyl group enhances its utility as a building block for complex molecular frameworks, while the branched methyl group may influence steric and electronic properties. Its dicarboxylic acid functionality allows for further derivatization, making it suitable for applications in polymer chemistry, pharmaceuticals, and specialty chemicals. The compound's balanced reactivity and structural features contribute to its versatility in synthetic pathways.
3-Acetyl-3-methylpentane-1,5-dicarboxylic acid structure
19830-09-2 structure
Product Name:3-Acetyl-3-methylpentane-1,5-dicarboxylic acid
CAS No:19830-09-2
MF:C10H16O5
MW:216.231043815613
CID:88133
PubChem ID:407651
Update Time:2025-05-19

3-Acetyl-3-methylpentane-1,5-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid
    • 4-Acetyl-4-methylpimelic acid
    • 4-Acetyl-4-methylheptanedioic acid
    • 4-Acetyl-4-methyl-heptandisaeure
    • 4-acetyl-4-methyl-heptanedioic acid
    • 4-Acetyl-4-methyl-pimelinsaeure
    • 4-Methyl-4-acetyl-pimelinsaeure
    • RARECHEM AL BO 0574
    • 4-Acetyl-4-methylpimelicacid
    • NCGC00322110-01
    • EU-0001744
    • 19830-09-2
    • AKOS001604578
    • DTXSID20203031
    • NSC 8128
    • NSC8128
    • UNII-AAV2YTM2MI
    • Heptanedioic acid, 4-acetyl-4-methyl-
    • AAV2YTM2MI
    • 5460-06-0
    • SCHEMBL11514765
    • 4-Acetyl-4-methylheptanedioicacid
    • FT-0614879
    • AB01317691-02
    • CCG-243916
    • NSC-8128
    • DTXCID20125522
    • DB-044998
    • MDL: MFCD00052871
    • Inchi: 1S/C10H16O5/c1-7(11)10(2,5-3-8(12)13)6-4-9(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15)
    • InChI Key: LYBQMKJABQTTFJ-UHFFFAOYSA-N
    • SMILES: O=C(C)C(C)(CCC(=O)O)CCC(=O)O
    • BRN: 1789115

Computed Properties

  • Exact Mass: 216.10000
  • Monoisotopic Mass: 216.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -2
  • Tautomer Count: 2
  • Topological Polar Surface Area: 97.3
  • XLogP3: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.201
  • Melting Point: 124-125°C
  • Boiling Point: 439.6°Cat760mmHg
  • Flash Point: 233.8°C
  • PSA: 91.67000
  • LogP: 1.31130
  • Solubility: Not determined

3-Acetyl-3-methylpentane-1,5-dicarboxylic acid Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

3-Acetyl-3-methylpentane-1,5-dicarboxylic acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

3-Acetyl-3-methylpentane-1,5-dicarboxylic acid Pricemore >>

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Additional information on 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid

Introduction to 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid (CAS No. 19830-09-2)

3-Acetyl-3-methylpentane-1,5-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 19830-09-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its acetylated and dicarboxylated functional groups, exhibits a unique structural framework that makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The structural formula of 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid consists of a five-carbon chain with an acetyl group attached to the third carbon and carboxylic acid groups at the first and fifth positions. This configuration imparts distinct reactivity and binding properties, making it a versatile building block in the synthesis of more complex molecules. The presence of both acetyl and carboxyl groups allows for further functionalization, enabling chemists to tailor its properties for specific applications.

In recent years, the interest in 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid has been fueled by its potential role in drug discovery and development. Researchers have been exploring its utility as a precursor in the synthesis of bioactive peptides and small molecules. The compound's ability to undergo selective reactions under controlled conditions makes it particularly useful in constructing intricate molecular architectures required for therapeutic agents.

One of the most compelling aspects of 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid is its application in the design of novel heterocyclic compounds. Heterocycles are fundamental structural motifs in many pharmaceuticals due to their ability to mimic natural products and interact with biological targets. By incorporating this compound into synthetic pathways, scientists can generate derivatives with enhanced binding affinity and selectivity. For instance, studies have shown that derivatives of 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid exhibit promising activity against certain enzymes implicated in inflammatory diseases.

The pharmaceutical industry has also been investigating 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid for its potential as a chiral building block. Chirality, or the presence of non-superimposable mirror images, is a critical factor in drug design, as it can significantly influence a molecule's biological activity. The compound's stereochemistry allows for the synthesis of enantiomerically pure derivatives, which are often required for optimal therapeutic efficacy. Recent advances in asymmetric synthesis have enabled more efficient production of these chiral compounds, further enhancing their appeal in drug development.

Beyond its pharmaceutical applications, 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid has found utility in materials science. Its unique chemical properties make it suitable for developing advanced polymers and coatings with tailored mechanical and thermal characteristics. Researchers are exploring its incorporation into biodegradable polymers to create sustainable materials for medical implants and wound dressings. The compound's ability to form stable cross-linkages enhances the durability and functionality of these materials while maintaining biocompatibility.

The synthesis of 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid itself is an area of active research. Modern synthetic methodologies have improved the efficiency and scalability of its production, reducing costs and environmental impact. Catalytic processes, in particular, have been instrumental in optimizing yield and purity. These advancements have made it more feasible to incorporate this compound into large-scale manufacturing processes for pharmaceuticals and specialty chemicals.

In conclusion, 3-Acetyl-3-methylpentane-1,5-dicarboxylic acid (CAS No. 19830-09-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role in drug discovery, material science, and synthetic chemistry underscores its importance as a versatile intermediate. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, driving innovation in both academic and industrial settings.

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